molecular formula C15H17NO4S B4277344 methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate

methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate

Cat. No. B4277344
M. Wt: 307.4 g/mol
InChI Key: RKJGVHKEMQIKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the furoylthiophene class of molecules and has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and possess anti-inflammatory properties. Additionally, this compound has been shown to possess antibacterial properties, making it a potential treatment for bacterial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate in lab experiments is its potential therapeutic applications. This compound has been shown to possess anti-cancer, anti-inflammatory, and antibacterial properties, making it a valuable tool for researchers studying these areas. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are a number of future directions for research on methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could be conducted to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

Methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 2-[(5-methylfuran-2-carbonyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-5-10-8-11(15(18)19-3)14(21-10)16-13(17)12-7-6-9(2)20-12/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJGVHKEMQIKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC=C(O2)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate
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methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate
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methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate

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